![molecular formula C7H5ClN2O3 B2606491 2-Chloro-5-nitrobenzaldehyde oxime CAS No. 89692-57-9](/img/structure/B2606491.png)
2-Chloro-5-nitrobenzaldehyde oxime
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Overview
Description
“2-Chloro-5-nitrobenzaldehyde oxime” is a chemical compound with the molecular formula C7H5ClN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-nitrobenzaldehyde oxime” consists of a benzene ring with a carbon bearing a nitro group and an oxime group . The molecular weight is 200.58 .
Scientific Research Applications
Synthesis of Complex Compounds
2-Chloro-5-nitrobenzaldehyde oxime is a critical precursor in the synthesis of complex organic compounds. For instance, it has been utilized in the preparation of transition metal complexes, which demonstrate significant antibacterial activity against various strains such as E. coli. These complexes were prepared by reacting the metal chloride with 2-chloro-5-nitrobenzaldehyde oxime and other derivatives, showcasing the compound's versatility in forming biologically active materials (Hania, 2009).
Material Science and Photostability
In material science, 2-chloro-5-nitrobenzaldehyde oxime's derivatives have been investigated for their photostability properties. Notably, nitrobenzaldehyde derivatives, including those related to 2-chloro-5-nitrobenzaldehyde oxime, have been found to efficiently block singlet oxygen generation, which is crucial for protecting materials from photooxidative damage. This property is particularly relevant in the development of coatings and packaging materials that require high resistance to degradation under light exposure (Hajimohammadi et al., 2018).
Catalysis and Green Chemistry
The compound has also been implicated in the development of green chemistry approaches. For example, its derivatives have been employed as biomimetic catalysts for the synthesis of fine chemicals, demonstrating the potential of 2-chloro-5-nitrobenzaldehyde oxime in sustainable chemical processes. Such applications highlight the compound's role in reducing environmental pollution and promoting more efficient and less harmful manufacturing practices (Yuanbin, 2004).
Advanced Synthesis Techniques
Moreover, 2-chloro-5-nitrobenzaldehyde oxime is instrumental in advanced synthesis techniques, such as the one-pot synthesis of aminobenzylidene derivatives. These derivatives have broad applications ranging from materials science to pharmaceuticals. The compound enables high stereoselectivity and yields under mild conditions, making it a valuable tool in organic synthesis (Xu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVYAFHZIZEYLS-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzaldehyde oxime | |
CAS RN |
89692-57-9 |
Source
|
Record name | 2-CHLORO-5-NITROBENZALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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